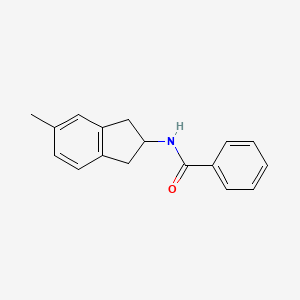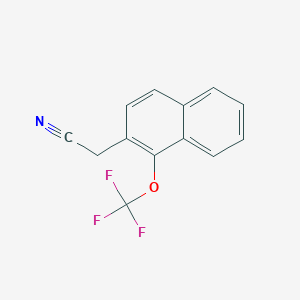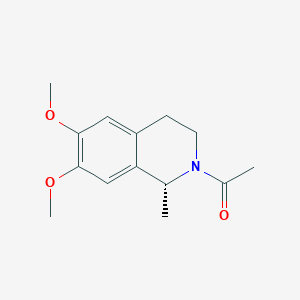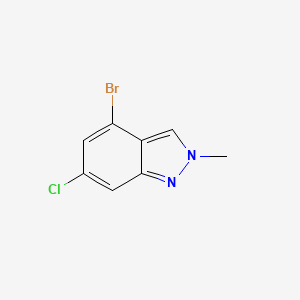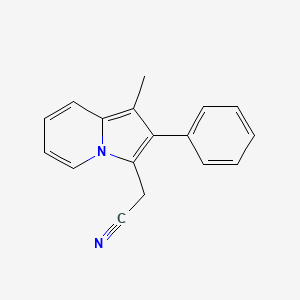
2-(1-Methyl-2-phenylindolizin-3-YL)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methyl-2-phenylindolizin-3-YL)acetonitrile is a heterocyclic compound featuring an indolizine core. Indolizines are known for their unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound, in particular, has garnered interest due to its potential biological activities and synthetic versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-2-phenylindolizin-3-YL)acetonitrile typically involves the reaction of 1-methyl-2-phenylindolizine-3-thioaldehyde with cyanide ions . This reaction proceeds under mild conditions and yields the desired acetonitrile derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-Methyl-2-phenylindolizin-3-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert nitrile groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the indolizine core or the acetonitrile group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield 2-(1-Methyl-2-phenylindolizin-3-YL)acetic acid, while reduction could produce 2-(1-Methyl-2-phenylindolizin-3-YL)ethylamine.
Wissenschaftliche Forschungsanwendungen
2-(1-Methyl-2-phenylindolizin-3-YL)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activities.
Industry: Could be used in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(1-Methyl-2-phenylindolizin-3-YL)acetonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Indole: A structurally related compound with a nitrogen atom in a different position.
Indolizine: The parent compound of 2-(1-Methyl-2-phenylindolizin-3-YL)acetonitrile.
2-Phenylindolizine: A simpler analog without the acetonitrile group.
Uniqueness: this compound is unique due to the presence of both the indolizine core and the acetonitrile group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
653597-25-2 |
|---|---|
Molekularformel |
C17H14N2 |
Molekulargewicht |
246.31 g/mol |
IUPAC-Name |
2-(1-methyl-2-phenylindolizin-3-yl)acetonitrile |
InChI |
InChI=1S/C17H14N2/c1-13-15-9-5-6-12-19(15)16(10-11-18)17(13)14-7-3-2-4-8-14/h2-9,12H,10H2,1H3 |
InChI-Schlüssel |
TXSBHZAAGSZYLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC=CN2C(=C1C3=CC=CC=C3)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11864601.png)
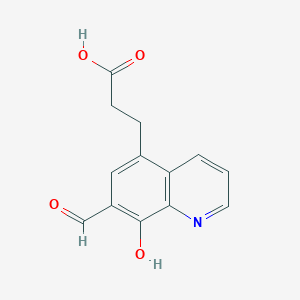
![(7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone](/img/structure/B11864610.png)
